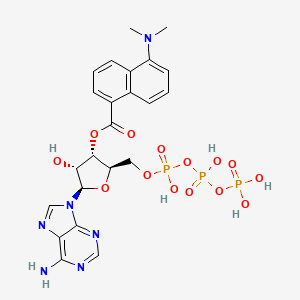
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate is a complex organic compound with the molecular formula C23H27N6O14P3 and a molecular weight of 704.41 g/mol . This compound is a derivative of adenosine triphosphate, where the adenosine moiety is modified with a dimethylamino-naphthoyl group. It is primarily used in biochemical research due to its unique properties and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate typically involves the modification of adenosine triphosphate with a dimethylamino-naphthoyl group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the attachment of the dimethylamino-naphthoyl group to the adenosine triphosphate molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the naphthoyl group, potentially altering the compound’s properties.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthylamines. Substitution reactions can result in a variety of substituted adenosine triphosphate derivatives .
Applications De Recherche Scientifique
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique fluorescence properties.
Biology: The compound is employed in studying enzyme kinetics and interactions with proteins, particularly those involved in energy metabolism.
Medicine: Research involving this compound can provide insights into the mechanisms of certain diseases and potential therapeutic targets.
Industry: While not widely used in industrial applications, it can serve as a model compound for developing new biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The dimethylamino-naphthoyl group enhances the compound’s binding affinity and specificity for these targets, allowing researchers to study the dynamics of biochemical processes. The pathways involved often include those related to energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): The parent compound, ATP, is a key energy carrier in cells but lacks the fluorescent properties of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate.
Fluorescent ATP analogs: Other fluorescent ATP analogs exist, but this compound is unique due to its specific fluorescence characteristics and binding properties.
Uniqueness
The uniqueness of this compound lies in its combination of adenosine triphosphate’s biochemical functionality with the fluorescent properties of the dimethylamino-naphthoyl group. This makes it a valuable tool in biochemical research, particularly in studies involving fluorescence-based assays and imaging techniques .
Propriétés
Numéro CAS |
72947-54-7 |
|---|---|
Formule moléculaire |
C23H27N6O14P3 |
Poids moléculaire |
704.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H27N6O14P3/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)41-19-16(9-39-45(35,36)43-46(37,38)42-44(32,33)34)40-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H,35,36)(H,37,38)(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1 |
Clé InChI |
NRKUKXBMJNOUBY-WGQQHEPDSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















